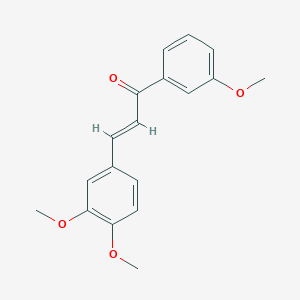
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activities associated with this specific compound, supported by relevant research findings and data.
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
- CAS Number : 144309-49-9
1. Anticancer Properties
Chalcones have been extensively studied for their anticancer effects. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Mechanism of Action :
- The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- It has been shown to arrest the cell cycle at the G2/M phase in several cancer cell lines, inhibiting proliferation and promoting cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation |
| MCF-7 (breast cancer) | 12 | G2/M phase arrest |
| K562 (leukemia) | 10 | Increased ROS levels leading to apoptosis |
2. Anti-inflammatory Effects
Chalcones are noted for their anti-inflammatory properties. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes.
- Research Findings :
3. Antioxidant Activity
The antioxidant capabilities of this compound contribute to its protective effects against oxidative stress.
- Mechanism :
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 µM |
| ABTS Assay | IC50 = 30 µM |
Case Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Inhibition of Inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this chalcone derivative resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-6-4-5-14(12-15)16(19)9-7-13-8-10-17(21-2)18(11-13)22-3/h4-12H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABXLRQBRJUXNG-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














